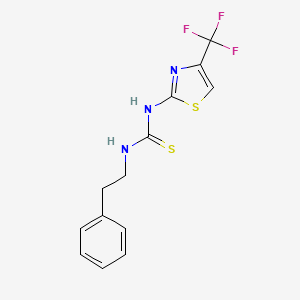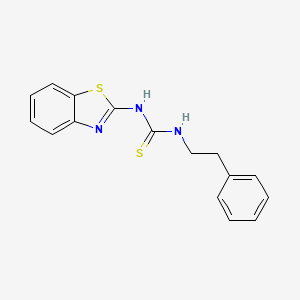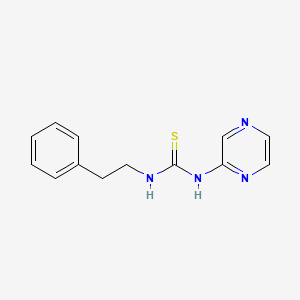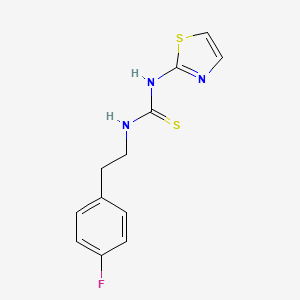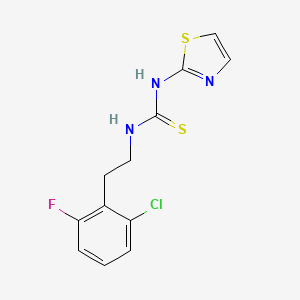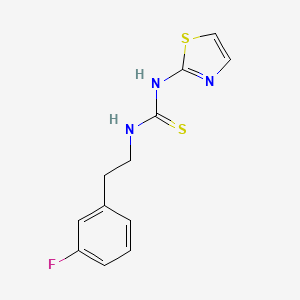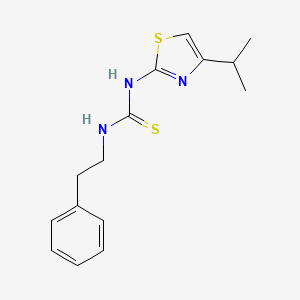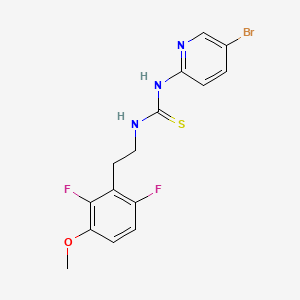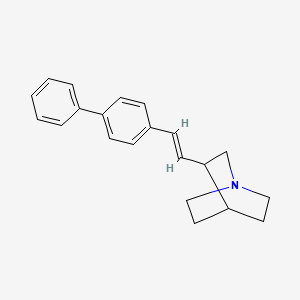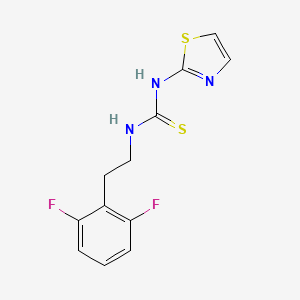
Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N'-2-thiazolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PT-307 is a platinum-based compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. Platinum compounds are well-known for their catalytic activities and are extensively used in industrial processes, medical treatments, and research applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of PT-307 typically involves the use of platinum precursors such as platinum(II) acetylacetonate. A common method is the Metal–Organic Chemical Deposition (MOCD) technique, which involves the deposition of platinum nanoparticles onto a support material. This process is carried out at moderate temperatures of around 350°C in a tubular furnace with an inert gas supply at 2 bar pressure . The platinum nanoparticles are well-dispersed on the support material, resulting in a high yield of 90-92%.
Industrial Production Methods: In industrial settings, PT-307 can be produced using similar MOCD methods but on a larger scale. The process involves the use of high-pressure reactors and precise control of reaction conditions to ensure uniform deposition and high purity of the final product. The use of advanced characterization techniques such as Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) ensures the quality and consistency of the produced PT-307 .
化学反応の分析
Types of Reactions: PT-307 undergoes various chemical reactions, including:
Oxidation: PT-307 can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, often involving the release of platinum ions.
Substitution: PT-307 can participate in substitution reactions where ligands attached to the platinum center are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.
Substitution: Ligands such as phosphines and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum oxides, while reduction reactions can produce elemental platinum or lower oxidation state complexes .
科学的研究の応用
PT-307 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: PT-307 is studied for its potential use in biological imaging and as a therapeutic agent in cancer treatment.
Medicine: Platinum-based compounds, including PT-307, are explored for their anticancer properties.
作用機序
The mechanism of action of PT-307 involves its interaction with molecular targets such as DNA and proteins. In cancer treatment, PT-307 forms complexes with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The reduction of PT-307 to its active form within the cell is a key step in its mechanism of action .
類似化合物との比較
PT-307 can be compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin:
Cisplatin: Known for its use in cancer treatment, cisplatin forms DNA adducts similar to PT-307 but has different side effects and resistance profiles.
Carboplatin: A derivative of cisplatin with reduced nephrotoxicity, carboplatin also forms DNA adducts but with a different pharmacokinetic profile.
Uniqueness of PT-307: PT-307 stands out due to its specific preparation methods and its potential for use in a broader range of applications, including advanced catalytic processes and targeted cancer therapies .
特性
CAS番号 |
149486-26-0 |
|---|---|
分子式 |
C12H11F2N3S2 |
分子量 |
299.4 g/mol |
IUPAC名 |
1-[2-(2,6-difluorophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H11F2N3S2/c13-9-2-1-3-10(14)8(9)4-5-15-11(18)17-12-16-6-7-19-12/h1-3,6-7H,4-5H2,(H2,15,16,17,18) |
InChIキー |
BLZZAJBLYALRNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)CCNC(=S)NC2=NC=CS2)F |
その他のCAS番号 |
149486-26-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



